molecular formula C8H10O3S B1523860 2-(Methanesulfonylmethyl)phenol CAS No. 53380-29-3

2-(Methanesulfonylmethyl)phenol

Cat. No. B1523860
CAS RN: 53380-29-3
M. Wt: 186.23 g/mol
InChI Key: DMOAJIIEJSFMMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-(Methanesulfonylmethyl)phenol is 1S/C8H10O3S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 . This indicates that the compound contains an aromatic ring (phenol) with a methanesulfonylmethyl group attached.


Physical And Chemical Properties Analysis

2-(Methanesulfonylmethyl)phenol is a powder with a melting point of 118-121 degrees Celsius .

Scientific Research Applications

Antioxidant Applications

2-(Methanesulfonylmethyl)phenol: exhibits antioxidant properties, which are highly valuable in various industries. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. This compound’s antioxidant activity makes it suitable for use in cosmetic formulations to prevent the oxidation of sensitive ingredients, thereby extending product shelf life and maintaining quality .

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. 2-(Methanesulfonylmethyl)phenol can be utilized in the development of new antimicrobial agents for treating infections. Its ability to inhibit microbial growth makes it a candidate for use in preservatives for personal care products and pharmaceuticals .

Anti-inflammatory Potential

Phenolic compounds have shown anti-inflammatory effects, which are beneficial in treating various inflammatory diseases2-(Methanesulfonylmethyl)phenol could be explored for its potential in creating new anti-inflammatory drugs or as an additive in food supplements aimed at reducing inflammation .

Antiproliferative Effects

Research has indicated that phenolic compounds can exhibit antiproliferative activities, which are important in the fight against cancer2-(Methanesulfonylmethyl)phenol may be researched further for its potential to act as a chemopreventive agent in cancer therapy, possibly inhibiting the growth of cancer cells .

Food Preservation

Due to its antimicrobial and antioxidant properties, 2-(Methanesulfonylmethyl)phenol can be applied in the food industry as a natural preservative. It can help extend the shelf life of perishable goods and maintain their quality by preventing microbial spoilage and oxidation .

Active Packaging Material

Incorporating 2-(Methanesulfonylmethyl)phenol into packaging materials can create active packaging that helps preserve the quality of the food products. This application takes advantage of the compound’s ability to retard microbial growth, thereby enhancing the safety and shelf life of packaged food items .

Safety And Hazards

The safety information for 2-(Methanesulfonylmethyl)phenol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(methylsulfonylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAJIIEJSFMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methanesulfonylmethyl)phenol

CAS RN

53380-29-3
Record name 2-(methanesulfonylmethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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